4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 283.735 g/mol. This compound belongs to the benzenesulfonamide family, which is notable for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The compound is recognized for its potential therapeutic roles, especially in anticancer and antimicrobial treatments, due to its ability to inhibit specific enzymes involved in critical biological processes.
4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide is classified as a sulfonamide derivative. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2), which is integral to their biological activity. This classification places 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide among compounds that exhibit significant pharmacological properties, particularly in enzyme inhibition .
The synthesis of 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide typically involves:
The molecular structure of 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide features:
4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The primary mechanism of action for 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide involves its role as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various tumors, making it a significant target for cancer therapy.
The inhibition process affects biochemical pathways such as anaerobic glycolysis, leading to reduced tumor cell proliferation. Studies have shown that compounds targeting CA IX can significantly impact tumor growth in hypoxic conditions typical of solid tumors .
Key physical properties include:
Chemical properties relevant to this compound include:
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications .
4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide has several significant applications:
These applications highlight the compound's importance in both research and practical settings within medicinal chemistry and related fields .
Sulfonamides represent one of the oldest classes of antimicrobial agents, with sulfanilamide recognized as the first synthetic antibiotic effective against bacterial infections. This compound and its early derivatives functioned by disrupting bacterial folate synthesis, establishing the sulfonamide moiety (-SO₂NH₂) as a privileged structure in medicinal chemistry. The discovery fundamentally transformed pharmaceutical approaches to infectious diseases in the pre-antibiotic era, demonstrating that synthetic chemicals could effectively treat systemic bacterial infections [1]. While widespread resistance has diminished their antimicrobial utility, the structural versatility and favorable pharmacokinetics of the sulfonamide core have facilitated its repurposing across therapeutic domains. This historical foundation provided the chemical rationale for exploring structural modifications to enhance biological activity against novel targets, particularly in anticancer research [9].
The benzenesulfonamide scaffold has undergone significant structural optimization to enhance target selectivity and therapeutic efficacy:
Early Modifications: Initial derivatization focused on para-substitutions on the benzene ring, producing antimicrobial variants like sulfamethoxazole. These demonstrated the profound impact of electronic and steric alterations on biological activity and distribution.
Heterocyclic Integration: Contemporary medicinal chemistry has incorporated nitrogen-containing heterocycles (imidazole, triazole, oxadiazole) at various positions to enhance target binding and modulate physicochemical properties. For example, naproxen-based 1,3,4-oxadiazole derivatives demonstrated potent anticancer activity through EGFR kinase inhibition (IC₅₀ = 0.41 µM) [6] [9].
Chlorination Strategies: Introduction of chlorine atoms at strategic positions significantly influenced binding affinity toward carbonic anhydrase isoforms. Research demonstrated that chlorinated pyrrolidinone-based benzenesulfonamides exhibited stronger binding to CA isoforms compared to non-chlorinated analogs, attributed to enhanced hydrophobic interactions within enzyme pockets [1] [3].
Table 1: Evolution of Benzenesulfonamide Scaffolds for Targeted Therapeutics
Generation | Structural Features | Biological Target | Therapeutic Application |
---|---|---|---|
First (1930s) | Simple para-substitutions | Dihydropteroate synthase | Antimicrobial |
Second (1980s) | Heterocyclic appendages | Carbonic anhydrases | Diuretics, antiglaucoma |
Third (2000s) | Multi-target hybrids (e.g., chlorinated oxadiazoles) | CA IX/XII, EGFR, DKK1 | Anticancer agents |
The strategic incorporation of a 3-hydroxyphenyl group via the sulfonamide nitrogen (-NHSO₂-) in 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide (Chemical Formula: C₁₂H₁₀ClNO₃S; Molecular Weight: 283.73 g/mol) serves multiple purposes in drug design [5] [8]:
Hydrogen Bonding Capability: The meta-positioned hydroxyl (-OH) group functions as both a hydrogen bond donor and acceptor, facilitating critical interactions with polar residues in enzymatic binding sites like carbonic anhydrase II (CA II) and Dickkopf-1 (DKK1). This is crucial for achieving high-affinity binding.
Electronic Modulation: The electron-donating hydroxyl group influences the electron density of the entire anilino ring, potentially enhancing interactions with electron-deficient regions of target proteins. This fine-tuning of electronic properties can significantly impact inhibitor potency.
Balanced Lipophilicity: The aromatic systems combined with the polar hydroxyl group create a balanced partition coefficient (LogP ≈ 2.85), optimizing membrane permeability while maintaining sufficient water solubility for physiological distribution [5] [10]. This balance is critical for cellular uptake in cancer tissues.
Dual-Targeting Potential: Molecular modeling studies suggest the 3-hydroxyphenyl group contributes to interactions with both CA II and DKK1—proteins implicated in tumor progression and angiogenesis. This positions the compound as a potential dual-targeting agent for enhanced anticancer efficacy [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3